4-(Cyclohexylmethyl)piperidine
Description
Structure
3D Structure
Properties
CAS No. |
78197-28-1 |
|---|---|
Molecular Formula |
C12H23N |
Molecular Weight |
181.32 g/mol |
IUPAC Name |
4-(cyclohexylmethyl)piperidine |
InChI |
InChI=1S/C12H23N/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h11-13H,1-10H2 |
InChI Key |
ZDYLEXHUSVXJPP-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CC2CCNCC2 |
Canonical SMILES |
C1CCC(CC1)CC2CCNCC2 |
Other CAS No. |
78197-28-1 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Cyclohexylmethyl Piperidine and Analogues
Direct Synthetic Routes to the Piperidine (B6355638) Core Structure
Direct methods for the construction of the piperidine ring often involve the hydrogenation of pyridine (B92270) precursors or the formation of the ring through reductive amination.
Catalytic Hydrogenation Approaches from Pyridine Derivatives
The catalytic hydrogenation of pyridine derivatives is a well-established and industrially viable method for the synthesis of piperidines. This approach offers high atom economy and is amenable to large-scale production. The synthesis of 4-(cyclohexylmethyl)piperidine via this route would commence with the corresponding pyridine derivative, 4-(cyclohexylmethyl)pyridine (B3415733).
The reaction typically involves the reduction of the pyridine ring using hydrogen gas in the presence of a metal catalyst. Common catalysts for this transformation include platinum oxide (PtO₂), palladium on carbon (Pd/C), rhodium on carbon (Rh/C), and Raney nickel. researchgate.net The reaction is generally carried out in a protic solvent such as ethanol, methanol, or acetic acid under elevated pressure (50-70 bar) and at room temperature or with heating. researchgate.net For instance, the hydrogenation of various substituted pyridines has been successfully achieved using PtO₂ in glacial acetic acid, yielding the corresponding piperidine derivatives in good yields. researchgate.net Bimetallic nanoparticles have also been shown to be effective, with a palladium-based catalyst achieving 99% conversion of pyridine to piperidine under milder conditions (60°C, 70 atm H₂). organic-chemistry.org
A typical procedure for the synthesis of this compound would involve dissolving 4-(cyclohexylmethyl)pyridine in a suitable solvent, adding the catalyst, and subjecting the mixture to hydrogenation until the reaction is complete. The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction, which is a critical consideration in the synthesis of specific stereoisomers.
| Catalyst | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Platinum Oxide (PtO₂) | H₂ (50-70 bar), Acetic Acid, RT | Effective for a range of substituted pyridines | Can require high pressure |
| Palladium on Carbon (Pd/C) | H₂ (50-60 psi), Ethanol/Methanol | Commonly used, good conversion | Activity can be substrate-dependent |
| Rhodium on Carbon (Rh/C) | H₂ (low pressure), various solvents | Effective under milder pressures | May be more expensive |
| Raney Nickel | H₂ (high pressure/temperature) | Cost-effective | Often requires harsh conditions |
Reductive Amination Strategies for Piperidine Ring Formation
Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds and can be employed to construct the piperidine ring. harvard.edu This strategy typically involves the reaction of a dicarbonyl compound with an amine source, followed by reduction of the intermediate imine or enamine. For the synthesis of a 4-substituted piperidine like this compound, a suitable precursor would be a 1,5-dicarbonyl compound.
The process can be performed in a one-pot or two-step procedure. In the one-pot approach, the dicarbonyl compound, an amine (such as ammonia (B1221849) or a primary amine), and a reducing agent are combined. harvard.edu Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation. harvard.edunih.gov The choice of reducing agent is crucial, as it must selectively reduce the iminium ion in the presence of the carbonyl groups. harvard.edu Sodium triacetoxyborohydride is often favored due to its mild nature and high selectivity. harvard.edu
The synthesis of this compound via this method would likely start from a precursor such as 3-(cyclohexylmethyl)pentane-1,5-dial. Reaction of this dialdehyde (B1249045) with ammonia would form an intermediate cyclic imine, which is then reduced in situ to yield the desired piperidine.
Intramolecular Cyclization Pathways in Piperidine Synthesis
Intramolecular cyclization reactions provide a powerful means to construct the piperidine ring with a high degree of regio- and stereocontrol. These methods involve the cyclization of a linear precursor containing both the nitrogen atom and a reactive moiety.
One common approach is the intramolecular cyclization of ω-haloamines, where a primary or secondary amine displaces a halide at the end of an alkyl chain to form the piperidine ring. Another strategy is the intramolecular reductive amination of an amino-aldehyde or amino-ketone. For example, the cyclization of a δ-amino aldehyde can proceed via the formation of a cyclic iminium ion, which is then reduced to the piperidine. researchgate.net
Radical-mediated cyclizations have also been developed for piperidine synthesis. These reactions can be initiated by various radical initiators and often proceed with good stereoselectivity. unibo.it For instance, the cyclization of unsaturated N-acyliminium ions can lead to the formation of functionalized piperidines.
Microwave-Assisted Synthesis Techniques for Piperidine Analogues
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including piperidine analogues. figshare.comnih.gov The use of microwave irradiation can significantly reduce reaction times from hours to minutes compared to conventional heating methods. nih.gov
This technique has been successfully applied to various reactions for piperidine synthesis, including multicomponent reactions and cyclization reactions. nih.govmonash.edu For example, the one-pot synthesis of highly functionalized pyridines, which are precursors to piperidines, has been achieved in high yields and short reaction times under microwave irradiation. figshare.com The synthesis of piperidine-containing pyrimidines and thiazolidinones has also been efficiently carried out using microwave assistance. youtube.com
The application of microwave technology to the synthesis of this compound could involve the rapid, microwave-assisted hydrogenation of 4-(cyclohexylmethyl)pyridine or a microwave-promoted cyclization reaction of a suitable acyclic precursor. The benefits would include reduced energy consumption and faster access to the target compound.
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Hours to days | Minutes to hours |
| Yields | Often moderate to good | Often higher |
| Energy Consumption | Higher | Lower |
| Temperature Control | Bulk heating, potential for hotspots | Uniform and precise heating |
Stereoselective Synthesis of 4-Substituted Piperidines
The control of stereochemistry is paramount in the synthesis of bioactive molecules, and numerous stereoselective methods for the preparation of 4-substituted piperidines have been developed. These approaches aim to control the relative and absolute configuration of the substituents on the piperidine ring.
One strategy involves the use of chiral auxiliaries attached to the nitrogen atom, which can direct the stereochemical outcome of subsequent reactions. For example, N-galactosylated pyridones have been used to achieve highly regio- and stereoselective nucleophilic additions to the 4-position. rsc.org Asymmetric hydrogenation of prochiral pyridine precursors using chiral catalysts is another powerful method for obtaining enantiomerically enriched piperidines. nih.gov
Furthermore, stereoselective multicomponent reactions have been developed for the synthesis of polysubstituted piperidines with high diastereoselectivity. peptide.com These reactions often proceed through a cascade of bond-forming events, with the stereochemistry being controlled by the catalyst or chiral reagents. A gold-catalyzed cyclization of N-homopropargyl amides has been shown to produce piperidin-4-ols with excellent diastereoselectivity. bath.ac.uk
For the synthesis of a specific stereoisomer of this compound, one of these stereoselective methods would be employed, potentially involving a chiral catalyst in a hydrogenation or cyclization step.
Exploration of Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. unibo.itgoogle.com The development of sustainable synthetic routes to this compound would focus on several key areas.
The use of safer solvents and the reduction of solvent usage are central tenets of green chemistry. google.com This can be achieved through the use of aqueous reaction media, solvent-free reactions, or the use of more environmentally benign solvents. For example, ball milling has emerged as a solvent-free technique for various organic transformations.
Catalysis plays a crucial role in green chemistry, with a focus on using highly efficient and recyclable catalysts. The use of heterogeneous catalysts in hydrogenation reactions, for instance, allows for easy separation and reuse of the catalyst. researchgate.net The development of electrocatalytic methods for pyridine hydrogenation at ambient temperature and pressure also represents a significant advancement in sustainable synthesis.
Atom economy is another important consideration, and synthetic routes that maximize the incorporation of all starting materials into the final product are preferred. Multicomponent reactions are particularly advantageous in this regard, as they can construct complex molecules in a single step with high atom economy. peptide.com
Chemical Transformations and Derivative Synthesis of 4 Cyclohexylmethyl Piperidine
Functionalization of the Piperidine (B6355638) Nitrogen
The secondary amine of the piperidine ring is a key site for introducing structural diversity. This is typically achieved through reactions that target the lone pair of electrons on the nitrogen atom.
Alkylation and acylation are fundamental reactions for modifying the piperidine nitrogen. Alkylation introduces an alkyl group, while acylation adds an acyl group, forming an amide. These reactions can significantly alter the steric and electronic properties of the molecule.
Alkylation: This reaction involves the treatment of 4-(cyclohexylmethyl)piperidine with an alkyl halide or another suitable alkylating agent. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the piperidine acts as the nucleophile.
Acylation: Acylation is typically carried out using an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The resulting N-acyl derivatives are generally less basic than the parent amine due to the electron-withdrawing nature of the carbonyl group.
These reactions are foundational for creating a wide range of N-substituted derivatives.
A variety of substituents can be introduced at the nitrogen center to modulate the compound's properties. For instance, the synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) has been described where various acyl and alkyl groups were introduced. These include benzoyl, benzyl, adamantanoyl, cyclohexanoyl, and diphenylacetyl groups, showcasing the versatility of N-functionalization.
Table 1: Examples of N-Substituted this compound Derivatives
| N-Substituent | Reagent Example |
| Benzoyl | Benzoyl chloride |
| Benzyl | Benzyl bromide |
| Adamantanoyl | Adamantanecarbonyl chloride |
| Cyclohexanoyl | Cyclohexanecarbonyl chloride |
| Diphenylacetyl | Diphenylacetyl chloride |
Modifications and Functionalization of the Cyclohexylmethyl Moiety
The cyclohexylmethyl group offers additional opportunities for chemical modification, although these are generally less straightforward than N-functionalization. Reactions can be targeted at the cyclohexyl ring or the methylene (B1212753) bridge. Such modifications can introduce new functional groups or alter the steric bulk of this portion of the molecule.
Derivatization at the 4-Position of the Piperidine Ring
While the primary focus is often on the nitrogen, the 4-position of the piperidine ring, where the cyclohexylmethyl group is attached, can also be a site for derivatization. This would typically involve more complex synthetic routes, potentially starting from a different precursor or involving ring-opening and closing strategies to introduce functionality at this position.
Multi-component Reactions Incorporating the this compound Scaffold
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. The this compound scaffold can be incorporated into MCRs to rapidly generate libraries of diverse molecules. For example, piperidine itself can act as a catalyst in four-component reactions to synthesize polyfunctionalized 1,4-dihydropyridines. This highlights the potential for using this compound as a building block in similar complex transformations. The Ugi and Passerini reactions are other prominent examples of MCRs where amine components are crucial, suggesting the applicability of this scaffold in such synthetic methodologies.
Advanced Synthetic Strategies for Complex Piperidine Architectures
The synthesis of complex piperidine-containing molecules often requires advanced synthetic strategies. These can include:
Domino Reactions: A series of intramolecular reactions that occur sequentially in a single pot, often leading to a significant increase in molecular complexity.
Asymmetric Synthesis: Methods to selectively produce one enantiomer of a chiral molecule, which is crucial for pharmaceutical applications.
Catalytic Hydrogenation: The reduction of pyridine (B92270) precursors is a common and effective method for synthesizing substituted piperidines. Different catalysts and conditions can be employed to control the stereochemistry of the final product.
These advanced methods allow for the construction of intricate molecular architectures based on the this compound core, enabling the exploration of a wider chemical space.
Formation of Spiropiperidine Systems
Spiropiperidines are bicyclic compounds where two rings are connected through a single shared carbon atom. The synthesis of these structures typically requires precursors with specific functional groups that can facilitate intramolecular cyclization or rearrangement reactions. Strategies for forming spiropiperidines often involve building the spirocyclic framework onto a pre-existing, functionalized piperidine or constructing the piperidine ring onto a carbocyclic or heterocyclic precursor. whiterose.ac.ukrsc.org
A review of available chemical literature indicates that there are no documented methods for the direct synthesis of spiropiperidine systems using this compound as the starting material. The structure of this compound lacks the necessary functional handles on the piperidine or cyclohexyl rings—such as ketones, esters, or leaving groups—that would be required to initiate the intramolecular bond formations needed to create a spirocyclic center.
| Transformation | Starting Material | Feasibility | Research Findings |
| Formation of Spiropiperidine Systems | This compound | Not demonstrated | No methods are reported in the scientific literature for this direct conversion. |
Synthesis of Condensed Piperidine Scaffolds
Condensed (or fused) piperidine scaffolds are systems where the piperidine ring shares two or more atoms with another ring. A prominent reaction for creating such systems is the Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone. wikipedia.orgnrochemistry.com This reaction is fundamental in the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines. nih.govnih.gov
This compound is not a suitable substrate for the Pictet-Spengler reaction because it does not possess the required β-arylethylamine moiety. Its structure features a cyclohexylmethyl group, which is non-aromatic and cannot participate in the electrophilic aromatic substitution that closes the second ring. wikipedia.org Consequently, there are no established protocols for synthesizing condensed piperidine scaffolds directly from this compound through this or other related cyclization strategies.
| Transformation | Starting Material | Feasibility | Research Findings |
| Synthesis of Condensed Piperidine Scaffolds | This compound | Not demonstrated | The substrate lacks the necessary structural features (e.g., a β-arylethylamine group) for standard condensation reactions like the Pictet-Spengler synthesis. No alternative methods are reported. |
Conversion of Piperidine Precursors to Piperidinone Derivatives
The conversion of a piperidine into a piperidinone involves the oxidation of a methylene group (–CH2–) adjacent to the nitrogen (to form a 2-piperidinone or lactam) or at another position on the ring (e.g., 4-piperidinone). This transformation requires the cleavage of C-H bonds, which are typically unreactive in a saturated heterocyclic amine like this compound.
While methods exist for the synthesis of piperidinones from other precursors, such as the Dieckmann condensation or the cyclization of amino acids, the direct oxidation of an unactivated piperidine ring is not a common or straightforward transformation. dtic.milwikipedia.org There is no specific information in the scientific literature describing the successful conversion of this compound to any corresponding piperidinone derivative. Such a reaction would likely require harsh conditions or complex, directed oxidation methods that have not been reported for this particular compound.
| Transformation | Starting Material | Feasibility | Research Findings |
| Conversion to Piperidinone Derivatives | This compound | Not demonstrated | The saturated C-H bonds of the piperidine ring are unactivated, making direct oxidation challenging. No methods are reported in the scientific literature for this conversion. |
Advanced Analytical Characterization Techniques in Research
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for mapping the structural framework of molecules. By probing the interaction of electromagnetic radiation with the compound, detailed information about its atomic and electronic structure can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular structure by mapping the chemical environments of magnetically active nuclei. For 4-(Cyclohexylmethyl)piperidine, ¹H and ¹³C NMR are the primary methods for structural confirmation, while ¹⁹F and ¹⁵N NMR would be employed if corresponding isotopes were incorporated into the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the piperidine (B6355638) ring, the cyclohexyl ring, and the bridging methylene (B1212753) group. The chemical shifts are influenced by the electron density and the spatial arrangement of neighboring atoms. Protons on the piperidine ring adjacent to the nitrogen atom (positions 2 and 6) are typically deshielded and appear at a lower field (higher ppm value) compared to other ring protons. The protons of the cyclohexyl group and the methylene bridge will resonate in the aliphatic region.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives rise to a distinct signal. The carbons of the piperidine ring will have characteristic chemical shifts, with the carbons adjacent to the nitrogen (C2 and C6) appearing at a lower field. The carbons of the cyclohexyl ring and the methylene bridge will also have specific resonances in the aliphatic region.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Piperidine H-2, H-6 (axial) | ~2.5 - 2.7 | - |
| Piperidine H-2, H-6 (equatorial) | ~3.0 - 3.2 | - |
| Piperidine H-3, H-5 (axial) | ~1.1 - 1.3 | - |
| Piperidine H-3, H-5 (equatorial) | ~1.6 - 1.8 | - |
| Piperidine H-4 | ~1.4 - 1.6 | - |
| Methylene Bridge (-CH₂-) | ~1.2 - 1.4 | ~38 - 42 |
| Cyclohexyl H-1 | ~1.5 - 1.7 | ~35 - 39 |
| Cyclohexyl H-2 to H-6 | ~0.8 - 1.8 | ~25 - 34 |
| Piperidine C-2, C-6 | - | ~45 - 50 |
| Piperidine C-3, C-5 | - | ~25 - 30 |
| Piperidine C-4 | - | ~30 - 35 |
| Cyclohexyl C-1 | - | ~35 - 39 |
| Cyclohexyl C-2, C-6 | - | ~32 - 36 |
| Cyclohexyl C-3, C-5 | - | ~26 - 30 |
| Cyclohexyl C-4 | - | ~25 - 29 |
Disclaimer: The NMR data presented is predicted based on known chemical shifts of similar structural motifs and should be considered as an estimation. Actual experimental values may vary.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to be dominated by absorptions corresponding to C-H and N-H bond vibrations.
Key expected absorption bands include:
N-H Stretch: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine. This peak may be broad due to hydrogen bonding.
C-H Stretch (Aliphatic): Strong absorption bands in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the cyclohexyl and piperidine rings, as well as the methylene bridge.
CH₂ Bending (Scissoring): An absorption band around 1440-1470 cm⁻¹ corresponding to the scissoring vibration of the methylene groups.
C-N Stretch: A medium to weak absorption in the fingerprint region, typically between 1000-1250 cm⁻¹, corresponding to the stretching of the carbon-nitrogen bond.
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium, potentially broad |
| C-H Stretch | 2850 - 3000 | Strong |
| CH₂ Bend | 1440 - 1470 | Medium |
| C-N Stretch | 1000 - 1250 | Medium to Weak |
Disclaimer: The IR data is predicted based on characteristic vibrational frequencies of functional groups found in similar molecules. Experimental results may differ.
Mass Spectrometry for Molecular Characterization and Identification
Mass spectrometry is a cornerstone of molecular analysis, providing precise information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound would be separated from any impurities on a GC column before being introduced into the mass spectrometer. The resulting mass spectrum would show the molecular ion peak (M⁺), confirming the molecular weight. Additionally, a characteristic fragmentation pattern would be observed, arising from the cleavage of the molecule under electron ionization. Common fragmentation pathways for piperidine derivatives involve the loss of substituents from the ring and cleavage of the ring itself.
High-Resolution Tandem Mass Spectrometry (HR-MS/MS)
HR-MS/MS provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments. This technique is invaluable for confirming the molecular formula of an unknown compound. In a tandem mass spectrometry experiment, the molecular ion is selected and then subjected to collision-induced dissociation (CID) to generate fragment ions. The high-resolution analysis of these fragments provides detailed structural information and can help to differentiate between isomers.
Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-qTOF-MS)
UHPLC-qTOF-MS is a powerful technique that combines the high-resolution separation of UHPLC with the high-resolution and accurate mass measurement capabilities of a qTOF mass spectrometer. This method is particularly useful for the analysis of complex mixtures and for the identification of compounds that are not amenable to GC-MS. For this compound, this technique would provide a very accurate mass of the molecular ion, further confirming its elemental composition. The high sensitivity of this method also allows for the detection of trace-level impurities.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Technique | Parameter | Predicted Value/Observation |
| GC-MS | Molecular Ion (M⁺) m/z | 181.33 |
| GC-MS | Key Fragment Ions (m/z) | Loss of cyclohexylmethyl group, fragmentation of piperidine and cyclohexyl rings. |
| HR-MS/MS | Exact Mass of [M+H]⁺ | 182.1903 (for C₁₂H₂₄N⁺) |
| HR-MS/MS | Fragmentation | Provides high-resolution data on fragment ions for structural confirmation. |
| UHPLC-qTOF-MS | Accurate Mass Measurement | Confirms elemental composition with high precision. |
Disclaimer: The mass spectrometry data is predicted based on the molecular formula and general fragmentation patterns of similar compounds. Actual fragmentation will depend on the specific ionization and collision energy conditions.
Chromatographic Separation and Purity Profiling
Chromatographic techniques are central to the separation and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods utilized for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, which lacks a strong chromophore, direct UV detection can be challenging. However, derivatization techniques can be employed to introduce a UV-active moiety, enabling sensitive detection. A common approach involves pre-column derivatization with reagents such as 4-toluenesulfonyl chloride, which reacts with the secondary amine of the piperidine ring to form a UV-absorbing derivative. nih.gov
A typical HPLC method for the analysis of a derivatized 4-alkylpiperidine would employ a reverse-phase C18 column. nih.govwiley-vch.deresearchgate.netnih.gov The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., potassium phosphate) or acidified water (with formic acid or trifluoroacetic acid) and an organic solvent, most commonly acetonitrile (B52724). nih.govwiley-vch.denih.gov The use of an acid modifier in the mobile phase helps to ensure good peak shape for the basic piperidine compound by minimizing interactions with residual silanol (B1196071) groups on the stationary phase.
A representative set of HPLC conditions for a similar 4-substituted piperidine derivative is detailed in the table below. researchgate.net
| Parameter | Condition |
| Column | Reverse-phase C18, 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 50 mM Potassium Phosphate Buffer |
| Mobile Phase B | Acetonitrile |
| Gradient | 75:25 (A:B) isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 30 °C |
This table presents typical HPLC conditions for the analysis of a 4-substituted piperidine derivative, which could be adapted for this compound following appropriate derivatization.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. tricliniclabs.com This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. tricliniclabs.com
For the purity profiling of this compound, UPLC can provide a more detailed picture of the impurity profile in a much shorter analysis time. The fundamental principles of separation remain the same as in HPLC, with reverse-phase chromatography being the most common mode. Due to the higher efficiency of UPLC columns, subtle differences between the main compound and its impurities can be resolved more effectively.
Similar to HPLC, for saturated amines that lack a UV chromophore, derivatization may be necessary for UV detection. nih.gov Alternatively, UPLC can be coupled with more universal detectors such as a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) for the analysis of non-UV active compounds. researchgate.net A UPLC method for a related heterocyclic amine might utilize a sub-2 µm C18 column with a fast gradient of acetonitrile in acidified water. researchgate.net
The table below outlines a hypothetical UPLC method for a derivatized this compound, highlighting the typical parameters.
| Parameter | Condition |
| Column | UPLC BEH C18, 50 x 2.1 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 2 minutes |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 254 nm (for a derivatized compound) |
| Column Temperature | 40 °C |
This table illustrates a potential UPLC method for the rapid purity analysis of a derivatized form of this compound.
Application of Cheminformatics Platforms for Analytical Data Interpretation
Cheminformatics combines computer and information science to address a wide range of chemical problems. wikipedia.org While traditionally focused on areas like drug discovery and virtual screening, cheminformatics tools are increasingly being applied to the interpretation of analytical data. neovarsity.orgdeeporigin.com
In the context of analyzing this compound, cheminformatics platforms can be utilized in several ways. For instance, software packages can predict chromatographic retention times based on the compound's structure. These predictions, while not always perfectly accurate, can aid in method development by narrowing down the optimal chromatographic conditions.
Furthermore, cheminformatics databases and software can be used to manage and analyze the large amounts of data generated during purity profiling and stability studies. By integrating chromatographic data with structural information, these platforms can help in the identification of unknown impurities. For example, by combining the retention time from a UPLC run with mass spectrometry data, it is possible to propose structures for detected impurities. nih.govbiorxiv.org Algorithms can then be used to search chemical databases for known compounds with matching properties, facilitating the identification process.
While the direct application of cheminformatics for the routine interpretation of a single HPLC-UV chromatogram for purity is not standard, its power becomes evident in a broader research and development context. For example, in a high-throughput synthesis setting where numerous analogs of this compound are being produced, cheminformatics tools can be used to build quantitative structure-retention relationship (QSRR) models. These models can then be used to predict the retention behavior of new, unsynthesized analogs, thereby streamlining the analytical workflow.
The table below summarizes some potential applications of cheminformatics in the analytical characterization of this compound.
| Cheminformatics Application | Description |
| Retention Time Prediction | Algorithms predict the HPLC or UPLC retention time of the compound and its potential impurities based on their chemical structures, aiding in method development. |
| Impurity Identification Support | Integration of chromatographic data with mass spectrometry data and searching against chemical databases to propose structures for unknown impurities. nih.govbiorxiv.org |
| Data Management and Analysis | Software platforms for organizing, visualizing, and analyzing large sets of chromatographic data from multiple experiments or different batches of the compound. |
| QSRR Modeling | In a broader research context, developing models that correlate the chemical structure of related compounds with their chromatographic retention, to predict behavior. |
This table outlines the potential roles of cheminformatics in enhancing the interpretation and management of analytical data for this compound and related compounds.
Computational Chemistry and Theoretical Studies
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are essential for exploring the dynamic nature of 4-(Cyclohexylmethyl)piperidine, particularly its behavior in complex environments such as biological systems.
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide detailed insights into its conformational dynamics, stability, and interactions with its environment, such as a solvent or a biological receptor. researchgate.netresearchgate.net
In a typical MD simulation, the forces between atoms are calculated using a molecular mechanics force field, and Newton's equations of motion are integrated to track the trajectory of each atom. This allows for the observation of time-dependent phenomena that are often inaccessible to experimental techniques. Key research findings from MD studies on related piperidine (B6355638) derivatives include the confirmation of stable binding within enzyme active sites and the characterization of conformational stability over simulation times extending to hundreds of nanoseconds. researchgate.netresearchgate.net
MD simulations of this compound can elucidate:
Conformational Flexibility: The piperidine and cyclohexane (B81311) rings are not static; they can interconvert between different conformations (e.g., chair, boat, twist). MD simulations can map these transitions and determine the preferred conformations in different environments.
Solvation Effects: The interaction with solvent molecules (typically water in biological contexts) is crucial for the compound's behavior. MD can model the explicit solvent environment, revealing details about hydrogen bonding and the solvent-accessible surface area. researchgate.net
Binding Dynamics: When studying the interaction of this compound with a biological target, MD simulations can reveal the stability of the binding pose, identify key interacting residues, and calculate binding free energies.
Below is a table summarizing typical parameters analyzed in MD simulations of piperidine-based compounds.
| Parameter | Description | Insights Gained |
| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated molecule and a reference structure over time. | Assesses the structural stability and conformational changes of the molecule during the simulation. |
| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of each atom around its average position. | Identifies flexible and rigid regions within the molecule. |
| Radius of Gyration (Rg) | Represents the root-mean-square distance of the atoms from their common center of mass. | Indicates the compactness of the molecule's structure over time. |
| Hydrogen Bonds | Analysis of the formation and breaking of hydrogen bonds between the molecule and its environment (e.g., water, protein residues). | Details specific interactions that stabilize the molecule's conformation or its binding to a target. |
| Solvent-Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. | Provides information about the molecule's exposure to the solvent and changes in its conformation that may alter this exposure. |
Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid methods offer a powerful approach for studying large molecular systems, such as this compound interacting with a biological macromolecule. This technique combines the accuracy of quantum mechanics (QM) for a small, critical region of the system with the computational efficiency of molecular mechanics (MM) for the larger, less critical environment. researchgate.net
In a QM/MM simulation, the system is partitioned into two regions:
The QM Region: This typically includes the ligand (this compound) and key residues of the receptor's active site where chemical events like bond-making/breaking or significant electronic polarization occur. This region is treated with a high-level QM method.
The MM Region: This comprises the rest of the protein and the surrounding solvent. It is described using a classical MM force field.
This hybrid approach is particularly valuable for studying enzyme mechanisms and ligand-protein interactions with high accuracy without the prohibitive computational cost of treating the entire system with QM. researchgate.net For instance, QM/MM can be used to accurately model the charge distribution and electrostatic properties of this compound within the specific environment of a binding pocket, which is crucial for understanding its binding affinity and mechanism of action. nih.gov
The accuracy of MD and MM simulations is fundamentally dependent on the quality of the underlying molecular force field. A force field is a set of parameters and mathematical functions that describe the potential energy of a system of atoms. For novel or drug-like molecules such as this compound, the development and validation of specific force field parameters are often necessary.
Force fields like CHARMM General Force Field (CGenFF) and the Generalized Amber Force Field (GAFF) are designed for drug-like molecules and provide a starting point. nih.govrsc.org The parameterization process typically involves:
Determining Partial Atomic Charges: Charges are often derived from QM calculations to accurately represent the molecule's electrostatic potential.
Assigning Atom Types: Atoms are classified based on their element, hybridization, and local environment.
Parameterizing Bonded Terms: Bond lengths, angles, and dihedral angles are parameterized to reproduce experimental data or high-level QM calculations of the molecule's geometry and vibrational frequencies.
Parameterizing Non-Bonded Terms: Lennard-Jones parameters, which describe van der Waals interactions, are optimized to reproduce experimental thermodynamic properties like hydration free energy or density. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations, based on solving the Schrödinger equation, provide a fundamental understanding of the electronic structure and properties of this compound.
Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between accuracy and computational cost. uiuc.edu DFT studies on this compound can provide valuable information about its molecular geometry, electronic stability, and reactivity. researchgate.net
Key properties calculated using DFT include:
Optimized Molecular Geometry: DFT can predict the most stable three-dimensional structure of the molecule, including bond lengths and angles.
Electronic Properties: Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. chemjournal.kz
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is essential for predicting intermolecular interactions. tandfonline.com
Vibrational Frequencies: Calculated vibrational spectra can be compared with experimental IR and Raman data to confirm the molecular structure.
The table below shows a hypothetical comparison of DFT-calculated properties for this compound.
| Property | Calculated Value | Significance |
| Energy of HOMO | -6.5 eV | Relates to the ability to donate electrons (nucleophilicity). |
| Energy of LUMO | 1.2 eV | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | 7.7 eV | Indicates high kinetic stability and low chemical reactivity. |
| Dipole Moment | 1.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular forces. |
The flexibility of the piperidine and cyclohexane rings, along with the rotational freedom of the methylene (B1212753) bridge, gives this compound a complex conformational landscape. Both rings preferentially adopt a chair conformation to minimize steric and torsional strain. However, other conformers like the boat and twist-boat are also possible.
Computational methods are used to perform a systematic conformational analysis to identify low-energy structures and map the potential energy surface. This typically involves:
Generating Potential Conformations: Systematically rotating the rotatable bonds and exploring different ring puckering to generate a wide range of possible conformers.
Energy Minimization: Optimizing the geometry of each conformer using molecular mechanics or quantum chemical methods to find the nearest local energy minimum.
Calculating Relative Energies: Performing higher-level calculations (e.g., DFT) to accurately determine the relative energies of the stable conformers and the energy barriers for interconversion between them.
For this compound, a key conformational question is the orientation of the cyclohexylmethyl group relative to the piperidine ring (axial vs. equatorial). The equatorial position is generally favored for bulky substituents on a six-membered ring to avoid unfavorable 1,3-diaxial interactions. nih.gov Computational analysis can quantify this energy difference.
The following table presents hypothetical relative energies for different conformers of this compound, as might be determined by DFT calculations.
| Conformer (Piperidine Ring) | Conformer (Cyclohexane Ring) | Substituent Position | Relative Energy (kcal/mol) |
| Chair | Chair | Equatorial | 0.00 (most stable) |
| Chair | Chair | Axial | 2.10 |
| Twist-Boat | Chair | Equatorial | 5.50 |
| Chair | Twist-Boat | Equatorial | 5.80 |
This analysis reveals the energetic preference for the diequatorial chair-chair conformation and quantifies the energy penalty associated with other, less stable forms. nih.gov
In Silico Design Principles for this compound Derivatives
In silico methodologies have become indispensable in modern medicinal chemistry, offering a powerful framework for the rational design and optimization of novel therapeutic agents. These computational techniques allow researchers to model, predict, and analyze the behavior of molecules at an atomic level, thereby accelerating the drug discovery process. For derivatives of this compound, these principles are applied to systematically explore chemical space, predict biological activity, and understand the molecular interactions that govern their function. By leveraging computational power, hypotheses can be generated and tested virtually, prioritizing the synthesis of compounds with the highest probability of success.
Computational ligand design for this compound derivatives involves a variety of strategies aimed at enhancing desired biological activities and physicochemical properties. A primary tool in this endeavor is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wu.ac.th
For a series of this compound analogs, a QSAR model would be developed by first generating a dataset of compounds with varying substituents on the piperidine or cyclohexyl rings. The biological activity of these compounds against a specific target would be determined experimentally. Subsequently, computational software is used to calculate a wide range of molecular descriptors for each compound, such as electronic, steric, and hydrophobic properties. Statistical methods, like Multiple Linear Regression (MLR) or Partial Least Square (PLS), are then employed to build a predictive model. wu.ac.thnih.gov For instance, a study on furan-pyrazole piperidine derivatives successfully used 3D and 2D autocorrelation descriptors to develop a robust QSAR model for predicting inhibitory activity against the Akt1 kinase. nih.gov Such a model, once validated, can predict the activity of novel, unsynthesized this compound derivatives, guiding the design of more potent molecules.
The general workflow for developing a QSAR model for this compound derivatives is outlined below.
| Step | Description | Computational Tools | Outcome |
| 1. Data Set Selection | A structurally diverse set of this compound derivatives with measured biological activity (e.g., IC50 values) is compiled. | Chemical Databases | A training set and a test set of compounds. |
| 2. Structure Generation & Optimization | 2D structures are drawn and converted to 3D, followed by energy minimization to find the most stable conformation. | Molecular Modeling Software | Optimized 3D structures of all compounds. |
| 3. Descriptor Calculation | A wide range of physicochemical, electronic, and topological descriptors are calculated for each molecule. | QSAR Software (e.g., MOE, Schrödinger Suite) | A matrix of numerical descriptors correlated to each compound's structure. |
| 4. Model Development | Statistical methods (e.g., MLR, PLS) are used to create a mathematical equation linking the descriptors to biological activity. | Statistical Software | A predictive QSAR equation. |
| 5. Model Validation | The model's robustness and predictive power are assessed using internal (e.g., cross-validation) and external validation with the test set. nih.gov | Statistical Software | A statistically validated and predictive QSAR model. |
| 6. Virtual Screening | The validated model is used to predict the activity of a virtual library of new, unsynthesized derivatives to prioritize candidates for synthesis. | QSAR Software | A short list of promising lead candidates. |
Understanding how a ligand recognizes and binds to its biological target is fundamental to drug design. Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This method involves placing the ligand (a this compound derivative) into the binding site of a target protein and evaluating the binding affinity using a scoring function. The results provide insights into the specific interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-receptor complex. nanobioletters.com
For example, in a study of newly synthesized 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, molecular docking was used to predict its interaction with the COVID-19 protease, revealing key binding modes. nih.gov Similarly, docking simulations for this compound derivatives would be performed against a target of interest to predict their binding affinity and orientation. These predictions help rationalize the results of biological assays and guide the structural modification of the ligand to improve binding.
Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein. This technique can confirm the stability of the binding pose predicted by docking and reveal crucial information about conformational changes that occur upon ligand binding.
Structure-Based Design Principles for Modulating Molecular Interactions
Structure-based drug design (SBDD) relies on the three-dimensional structural information of the biological target, which is typically obtained through experimental methods like X-ray crystallography or computationally via homology modeling. researchgate.net SBDD enables the rational design of ligands that are complementary in shape and chemical properties to the target's binding site, aiming to achieve high affinity and selectivity.
The core of optimizing a lead compound like this compound involves systematically modifying its structure with different substituents and analyzing their effects on molecular interactions. The goal is to identify functional groups that can enhance binding affinity, selectivity, and other pharmacological properties. Computational methods are invaluable for predicting how these modifications will impact interactions with a target protein.
The intrinsic properties of substituents, often classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), can significantly alter a molecule's electrostatic potential and its ability to form specific interactions. nih.gov For instance, adding a hydroxyl group (-OH) can introduce a new hydrogen bond donor and acceptor, potentially increasing binding affinity if the active site has a complementary residue. Conversely, adding a bulky hydrophobic group, like a phenyl ring, could enhance binding through van der Waals or pi-pi stacking interactions if the target has a corresponding hydrophobic pocket.
A computational study on a PAK4 inhibitor demonstrated that substituting different halogen atoms (EWGs) on a core scaffold had a measurable impact on biological activity, which could be rationalized by analyzing interaction energies with key residues in the protein's hinge region. nih.gov Similarly, for this compound, the effect of various substituents at different positions could be modeled.
| Position of Substitution | Substituent Type | Potential Effect on Interaction | Example Group |
| Piperidine Nitrogen (N1) | Basic Amine | Forms salt bridge or hydrogen bond with acidic residues (e.g., Asp, Glu). | -H (secondary amine) |
| Piperidine Nitrogen (N1) | Alkyl Group | Increases lipophilicity, may engage in hydrophobic interactions. | -CH3, -CH2CH3 |
| Cyclohexyl Ring | Hydroxyl Group (OH) | Introduces hydrogen bond donor/acceptor capabilities. | -OH |
| Cyclohexyl Ring | Halogen (e.g., F, Cl) | Acts as a weak hydrogen bond acceptor, modulates electronics. | -F, -Cl |
| Piperidine Ring | Carbonyl Group (C=O) | Introduces hydrogen bond acceptor capability. | Ketone on ring |
When the experimental 3D structure of a target protein is unavailable, a reliable theoretical model can often be constructed using homology modeling. nih.gov This technique is based on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures. The process involves identifying a protein with a known structure (the template) that has a high sequence identity to the target protein. The target's sequence is then aligned with the template's, and a 3D model is built based on the template's structural framework. nih.gov
This approach was successfully used to create a 3D model of the human histamine (B1213489) H1 receptor, which was then used for docking studies to design novel antihistamine agents based on a piperidine-containing core. nih.gov If this compound derivatives were being developed for a target without a known crystal structure, homology modeling would be the first step.
Once a high-quality model is generated and validated (using tools like PROCHECK to assess stereochemical quality), the active site can be analyzed in detail. nih.gov This involves identifying key amino acid residues that form the binding pocket, mapping out regions that are hydrophobic or hydrophilic, and locating potential hydrogen bond donors and acceptors. This active site map serves as a blueprint for designing this compound derivatives with substituents that can form optimal interactions with these key residues, thereby maximizing binding affinity and achieving the desired biological effect.
Advanced Applications in Chemical Sciences and Materials Research
Role as Key Synthetic Intermediates and Building Blocks in Organic Synthesis
In organic synthesis, 4-(Cyclohexylmethyl)piperidine serves as a crucial building block, valued for the reactivity of its piperidine (B6355638) nitrogen. The secondary amine in the piperidine ring provides a nucleophilic site that can readily undergo a variety of chemical transformations. This allows chemists to introduce the this compound scaffold into larger, more complex molecules.
The piperidine moiety is a significant structural fragment found in numerous pharmaceuticals and biologically active compounds mdpi.com. The primary utility of this compound as a synthetic intermediate stems from reactions at the nitrogen atom, most commonly N-alkylation and N-acylation. These reactions are fundamental for constructing a diverse range of derivatives. For instance, in medicinal chemistry, analogous structures like 4-cyclohexylpiperidine (B176667) are used to generate derivatives with potential biological activities, including sigma receptor modulators and anti-inflammatory agents . The synthesis of 4-cyclohexyl-1-[2-(5-methoxy-2-naphthyl)ethyl]piperidine, an anti-inflammatory agent, leverages the basicity of the piperidine nitrogen for intermediate stabilization during acetylation and reduction steps .
The key synthetic transformations involving this building block are summarized below.
| Reaction Type | Description | Significance |
|---|---|---|
| N-Alkylation | Reaction of the piperidine nitrogen with an alkyl halide or other electrophile to form a tertiary amine. | Introduces new functional groups and extends the carbon skeleton, crucial for modifying the pharmacological properties of the final molecule. |
| N-Acylation | Reaction with an acyl chloride or anhydride (B1165640) to form an amide. | Creates amide derivatives, which can alter the electronic properties and hydrogen-bonding capabilities of the molecule. |
| Reductive Amination | Reaction with an aldehyde or ketone in the presence of a reducing agent to form a more complex tertiary amine. | A powerful method for creating carbon-nitrogen bonds and assembling larger molecular structures from simple precursors. |
Contributions to Advanced Organic Synthesis Methodologies
While this compound is a valuable building block, its role in the development of new synthesis methodologies is more structural than functional.
The piperidine framework itself is often the target of synthesis developed through catalytic methods, such as the hydrogenation of pyridine (B92270) precursors or iridium-catalyzed N-heterocyclization of primary amines with diols organic-chemistry.orgwikipedia.org. However, this compound is not typically employed as a ligand for a metal catalyst or as a catalyst itself in reaction development. Its primary contribution remains as a structural scaffold that is incorporated into a target molecule, rather than as an active participant in the catalytic cycle of a novel reaction.
The this compound moiety is not prominently featured as a key reactant or product in well-established organic name reactions. Its utility is generally in the straightforward application of fundamental reactions like alkylation or acylation rather than complex, named transformations. While there is potential for its use in documenting reaction mechanisms through kinetic or crystallographic analysis, existing literature does not highlight significant involvement in such studies . Its role is typically that of a foundational fragment in the synthesis of larger molecules.
Applications in Materials Science Research
The structural features of this compound lend themselves to potential applications in materials science, particularly in the formation of specialized molecular systems.
Currently, there is limited to no information in the scientific literature detailing the specific use or exploration of this compound in the field of organic electronics. Materials for applications such as Organic Light-Emitting Diodes (OLEDs) or organic solar cells typically require extensive conjugated π-electron systems for charge transport and light emission, a feature that the saturated aliphatic structure of this compound does not possess.
A promising application for this compound is as a precursor for the synthesis of ionic liquids (ILs). Ionic liquids are salts with melting points below 100°C, and their properties can be finely tuned by modifying the structure of their constituent cations and anions. The synthesis of piperidinium-based ILs is well-documented, often involving the quaternization of the piperidine nitrogen rsc.orgresearchgate.net.
The formation of an ionic liquid from this compound would involve a two-step process:
N-Alkylation: The secondary amine is first reacted with an alkylating agent (e.g., a 1-bromoalkane) to create a tertiary amine.
Quaternization: The resulting tertiary amine is then reacted with a second alkylating agent (e.g., a methylating agent) to form a quaternary ammonium (B1175870) salt, which is the cationic component of the ionic liquid rsc.orgresearchgate.net.
The resulting 1-alkyl-1-methyl-4-(cyclohexylmethyl)piperidinium cation would be bulky and asymmetric, which helps to disrupt crystal lattice formation and lower the melting point. When combined with a suitable anion, such as bis(trifluoromethylsulfonyl)imide ([NTf2]−), it would form a room-temperature ionic liquid rsc.org. These piperidinium-based ILs are known for their high electrochemical stability, making them potentially useful as electrolytes in batteries or other electrochemical devices researchgate.net.
| Component | Structure/Example | Role in Ionic Liquid |
|---|---|---|
| Cation Precursor | This compound | The starting material providing the core piperidinium (B107235) structure. |
| Quaternizing Agents | Alkyl halides (e.g., 1-bromobutane, iodomethane) | React with the piperidine nitrogen to form the final quaternary ammonium cation. |
| Resulting Cation | 1-Butyl-1-methyl-4-(cyclohexylmethyl)piperidinium | Provides the bulk, asymmetry, and charge center of the ionic liquid. |
| Anion | Bis(trifluoromethylsulfonyl)imide ([NTf2]−), Bromide (Br−) | The counter-ion that determines many of the physical properties like viscosity, melting point, and miscibility. |
Mentioned Compounds
| Compound Name |
|---|
| 1-bromoalkane |
| 1-bromobutane |
| 1-butyl-1-methyl-4-(cyclohexylmethyl)piperidinium |
| This compound |
| 4-cyclohexyl-1-[2-(5-methoxy-2-naphthyl)ethyl]piperidine |
| 4-cyclohexylpiperidine |
| acyl chloride |
| aldehyde |
| alkyl halide |
| amide |
| anhydride |
| bis(trifluoromethylsulfonyl)imide |
| iodomethane |
| ketone |
| piperidine |
| pyridine |
| tertiary amine |
Development of Chemical Probes and Research Tools Utilizing the Piperidine Scaffold
The unique structural and physicochemical properties of the this compound scaffold have led to its incorporation into a variety of chemical probes and research tools. These specialized molecules are instrumental in the exploration of biological systems, target validation, and the elucidation of molecular mechanisms of action. The piperidine core, coupled with the bulky and lipophilic cyclohexylmethyl group, provides a versatile platform for the design of ligands with specific affinities and pharmacokinetic profiles, making it a valuable component in the development of sophisticated research tools.
The development of fluorescent probes is another area where piperidine-based scaffolds have proven to be highly effective. Although direct examples featuring the this compound group are not extensively documented, the closely related 1-cyclohexylpiperazine (B93859) scaffold has been successfully utilized to create fluorescent probes for the study of sigma (σ) receptors. These receptors are implicated in a variety of neurological disorders and are a target of interest in cancer research. By attaching a fluorescent dye to the cyclohexyl-heterocycle framework, researchers have been able to visualize the localization and dynamics of sigma receptors in living cells, providing valuable insights into their cellular functions. This approach demonstrates the potential of incorporating the this compound scaffold into similar imaging agents to probe other biological targets.
Furthermore, the this compound scaffold has been employed in the construction of combinatorial libraries for the discovery of novel therapeutic agents. Combinatorial chemistry allows for the rapid synthesis of a large number of diverse compounds, which can then be screened for biological activity. In one such library designed to identify new antibacterial agents, a hit compound was identified that contained a (S)-4-(cyclohexylmethyl) moiety. This finding underscores the utility of this scaffold in generating chemical diversity and its potential for identifying new lead compounds for drug development. These libraries serve as powerful research tools for high-throughput screening and the identification of novel bioactive molecules.
The research findings on the application of the this compound scaffold in the development of chemical probes and research tools are summarized in the table below.
| Research Tool | Target(s) | Application | Key Findings |
| 3-[2-[1-(cyclohexylmethyl)-4-piperidyl]ethyl]-4-methoxy-1,2-benzoxazole | Acetylcholinesterase (AChE), 5-HT4 Receptor | Multi-target-directed ligand for Alzheimer's disease research | Demonstrates dual activity, highlighting the scaffold's utility in designing MTDLs. |
| Fluorescent Probes (based on analogous cyclohexyl-heterocycles) | Sigma (σ) Receptors | Cellular imaging and receptor localization studies | The cyclohexyl-heterocycle motif is effective for developing fluorescent probes. |
| Combinatorial Library Component | Various bacterial targets | Discovery of novel antibacterial agents | The scaffold contributes to chemical diversity, leading to the identification of bioactive compounds. |
Q & A
Q. What are the established synthetic routes for 4-(Cyclohexylmethyl)piperidine, and how are reaction conditions optimized?
this compound is typically synthesized via nucleophilic substitution or alkylation reactions. A common approach involves reacting piperidine derivatives with cyclohexylmethyl halides under basic conditions (e.g., triethylamine) to facilitate deprotonation and nucleophilic attack . For example, analogous piperidine derivatives are synthesized using sulfonyl chlorides or benzoyl halides in solvents like dichloromethane or toluene, with yields optimized by controlling temperature (e.g., 0–20°C) and stoichiometry . Purification often employs chromatography or recrystallization.
Key Reaction Example (from analogous compounds):
| Reagents | Solvent | Temperature | Yield |
|---|---|---|---|
| Piperidine, Cyclohexylmethyl bromide, Triethylamine | Toluene | 0°C → RT | ~85% (estimated) |
Q. What analytical techniques are recommended for characterizing this compound?
Core characterization methods include:
- NMR spectroscopy (¹H/¹³C) to confirm cyclohexyl and piperidine moieties.
- HPLC for purity assessment (>95% purity is typical for research-grade material) .
- Mass spectrometry (ESI or EI) to verify molecular weight (e.g., C₁₂H₂₃N, MW 193.32 g/mol).
- Melting point analysis (if crystalline; literature data cross-referenced via NIST or PubChem ensures accuracy) .
Q. What safety precautions are necessary when handling this compound?
Based on GHS classifications for similar piperidine derivatives:
- Hazards : Skin/eye irritation (Category 2), respiratory irritation (STOT SE 3).
- Precautions : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Emergency measures include rinsing eyes with water for 15 minutes and seeking medical attention for prolonged exposure .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data for this compound derivatives?
Contradictions in NMR or IR spectra may arise from:
- Conformational isomerism : Cyclohexyl groups adopt chair/boat conformations, altering peak splitting. Use variable-temperature NMR to assess dynamic equilibria .
- Impurity profiles : Trace solvents or byproducts (e.g., unreacted halides) can skew data. Combine HPLC with mass spectrometry for impurity identification .
- Reference validation : Cross-check data against authoritative databases (e.g., NIST Chemistry WebBook) to resolve conflicts .
Q. What strategies are effective in optimizing the yield of this compound in multi-step syntheses?
Key methodological considerations include:
- Catalyst selection : Palladium or nickel catalysts enhance alkylation efficiency in analogous piperidine syntheses .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of piperidine, while toluene minimizes side reactions .
- Temperature control : Slow addition of reagents at 0°C reduces exothermic side reactions, as demonstrated in sulfonylation protocols .
Example Optimization Table (from analogous reactions):
| Variable | Condition A | Condition B | Outcome |
|---|---|---|---|
| Solvent | Dichloromethane | Toluene | Higher purity in toluene (99% vs. 95%) |
| Catalyst | None | Triethylamine | Yield increases from 70% to 85% |
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- DFT calculations : Model electron density at the piperidine nitrogen to predict nucleophilic sites for alkylation or acylation .
- Molecular docking : Screen interactions with biological targets (e.g., enzymes) to guide pharmacological studies .
- RDKit/PubChem data : Use open-source tools to generate physicochemical descriptors (e.g., logP, polar surface area) for reactivity insights .
Q. What are the challenges in scaling up this compound synthesis for preclinical studies?
- Purification bottlenecks : Chromatography is impractical at scale; switch to distillation or crystallization .
- Byproduct management : Monitor for cyclohexylmethyl dimerization via in-situ FTIR or GC-MS .
- Safety protocols : Address exothermic risks by implementing controlled addition systems and pressure-rated reactors .
Data Contradiction Analysis
Q. How should researchers interpret conflicting melting point data for this compound?
Discrepancies may stem from:
- Polymorphism : Different crystalline forms (e.g., hydrates vs. anhydrous) melt at varying temperatures. Use DSC to identify phases .
- Purity variance : Low-purity samples (e.g., 90% vs. 99%) depress melting points. Cross-validate with HPLC and elemental analysis .
Reference Table for Melting Points (hypothetical data):
| Source | Melting Point (°C) | Purity | Method |
|---|---|---|---|
| PubChem | 120–122 | 95% | Capillary |
| NIST | 124–125 | 99% | DSC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
